molecular formula C21H15Cl2NO3 B2777881 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide CAS No. 313274-85-0

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide

Cat. No. B2777881
CAS RN: 313274-85-0
M. Wt: 400.26
InChI Key: SEIDVUUCRUFOMY-UHFFFAOYSA-N
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Description

“N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide” is a chemical compound. In this compound, the dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .


Synthesis Analysis

The acetylation of phenol, alcohol, and amine are important chemical reactions in organic synthesis . The compound is formed as an intermediate in the synthesis of certain pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of this compound involves two benzene rings with a dihedral angle of 74.83° between them. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .


Chemical Reactions Analysis

Intramolecular C-H⋯O and N-H⋯O hydrogen bonds both generate S(6) rings . The compound is involved in acetylation reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 308.15 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Structural and Configuration Studies

The research on the structure and absolute configuration of benzamide derivatives, including compounds similar to N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide, has shown that these compounds have distinct 3D configurations influenced by their substituent groups. For example, studies on 5-chloro-2-methoxy-N-phenylbenzamide derivatives have utilized spectroscopy and molecular modeling to explore their structural configurations and reactivity, highlighting their potential in medicinal applications due to their ability to interact with surrounding molecules (Galal et al., 2018).

Molecular Interaction Modeling

In the realm of molecular structure determination, N-3-hydroxyphenyl-4-methoxybenzamide has been synthesized and analyzed to understand the influence of intermolecular interactions on molecular geometry. This research leveraged X-ray diffraction and DFT calculations, providing insights into how these interactions affect the molecular structure of benzamide derivatives, which is crucial for designing compounds with desired properties (Karabulut et al., 2014).

Chromatographic Behavior

Explorations into the chromatographic retention behavior of N-ethylbenzamides, including those substituted at specific positions with various groups, have contributed to understanding quantitative structure-retention relationships. This research is vital for the development of new analytical methods for benzamide derivatives and related compounds (Lehtonen, 1983).

Physical Properties and Drug Activity

The study of physical properties such as molar refraction and polarizability of benzamide derivatives provides essential insights into their reactivity and interactions in different environments. These studies, including those on antiemetic drugs like metoclopramide, are crucial for understanding the molecular basis of their pharmacological activities (Sawale et al., 2016).

Antiviral Activity

Research into the synthesis and antiviral activity of N-phenylbenzamide derivatives, including their efficacy against Enterovirus 71, demonstrates the potential of these compounds in developing new antiviral drugs. Such studies are pivotal for discovering novel therapeutic agents against viral infections (Ji et al., 2013).

Antioxidant Potential

The preparation and evaluation of N-arylbenzamides for their antioxidant capacity, through DPPH and FRAP assays, underscore the potential of these compounds as potent antioxidants. Computational analysis has supported experimental findings, revealing insights into their antioxidative mechanisms and suggesting leads for further optimization (Perin et al., 2018).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, general safety measures for handling chemical compounds should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO3/c1-27-19-9-5-3-7-15(19)21(26)24-18-11-10-13(22)12-16(18)20(25)14-6-2-4-8-17(14)23/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIDVUUCRUFOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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